![molecular formula C7H3F3N2OS B1307490 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde CAS No. 564443-27-2](/img/structure/B1307490.png)

6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde

Descripción general

Descripción

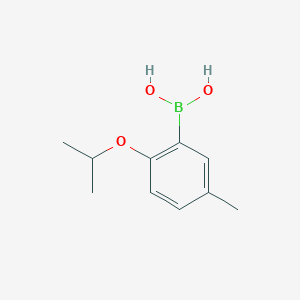

6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C7H3F3N2OS It is characterized by the presence of a trifluoromethyl group attached to an imidazo[2,1-b]thiazole ring system, which also contains an aldehyde functional group at the 5-position

Mecanismo De Acción

Target of Action

The primary target of the compound 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is the human constitutive androstane receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .

Mode of Action

The compound this compound interacts with its target, the CAR, by stimulating its nuclear translocation . This means that the compound helps to move the CAR from the cytoplasm of the cell into the nucleus, where it can regulate gene expression .

Biochemical Pathways

The activation and nuclear translocation of CAR by this compound affects various biochemical pathways. These pathways are primarily related to drug metabolism and transport . The downstream effects of these pathways can influence how the body processes and eliminates various substances .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties can impact the bioavailability of the compound, or the extent and rate at which it reaches its site of action .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in regulating gene expression. By stimulating the nuclear translocation of CAR, the compound can influence the expression of genes involved in drug metabolism and transport . This can have various effects on cellular function and physiology .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity . Additionally, the compound’s action can be influenced by the specific cellular and tissue environment in which it is present .

Análisis Bioquímico

Biochemical Properties

6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit potent activity against certain bacterial and fungal strains, making it a potential candidate for antimicrobial applications . It interacts with enzymes involved in the electron transport chain, such as QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their function and disrupting essential biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to inhibit the growth of cancer cells, such as HT-29, A-549, and MCF-7, by interfering with key signaling pathways that regulate cell proliferation and survival . Additionally, it can induce changes in gene expression profiles, leading to altered cellular responses and metabolic activities.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, it has been shown to inhibit the activity of QcrB by binding to its active site, which disrupts the electron transport chain and impairs cellular respiration in mycobacteria . Additionally, it can activate or inhibit other enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its stability and activity can be influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that it can maintain its antimicrobial and anticancer activities over extended periods, although some degradation may occur under certain conditions. The temporal effects on cellular function can also vary, with initial exposure leading to rapid changes in cell signaling and metabolism, followed by more gradual adaptations over time.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively inhibit the growth of pathogenic microorganisms and cancer cells without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, which can limit its therapeutic potential. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity, and exceeding this threshold can lead to detrimental outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular respiration and energy production . For instance, its inhibition of QcrB disrupts the electron transport chain, leading to reduced ATP production and altered metabolic states in affected cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, it can localize to various cellular compartments, where it exerts its biological effects. Its distribution within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it interacts with components of the electron transport chain, or to the nucleus, where it can influence gene expression. The precise localization can determine the specific biochemical pathways and cellular processes that are affected by this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde typically involves the reaction of aminothiazole with a trifluoromethyl-containing aldehyde under specific conditions. One common method involves the use of a dehydrating agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) and a base such as diisopropylethylamine (DIPEA) in a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of the compound without the need for intermediate isolation. This approach can enhance the overall yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

Oxidation: 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid.

Reduction: 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-methanol.

Substitution: Various substituted imidazo[2,1-b]thiazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.

Industry: Used in the development of advanced materials and as a precursor for various chemical processes

Comparación Con Compuestos Similares

Similar Compounds

- 6-(4-Chlorophenyl)imidazo[1,3]thiazole-5-carbaldehyde

- Benzo[d]imidazo[2,1-b]thiazoles

- N-alkylated 2-aminobenzo[d]oxazoles

Uniqueness

6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of compounds with enhanced biological activity and stability .

Propiedades

IUPAC Name |

6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2OS/c8-7(9,10)5-4(3-13)12-1-2-14-6(12)11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNYVYBQRNSEGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC(=C(N21)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396048 | |

| Record name | 6-(Trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

564443-27-2 | |

| Record name | 6-(Trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1307411.png)

![N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1307420.png)

![7-[2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1307433.png)

![Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]-](/img/structure/B1307434.png)